
3-Bromo-4,4',5,5'-tetramethyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene typically involves the bromination of 4,4’,5,5’-tetramethyl-2,2’-bithiophene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Coupling: Complex bithiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Catalysis: Utilized as a ligand or catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is largely dependent on its chemical structure. The bromine atom and methyl groups influence the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to facilitate charge transfer and its stability under various conditions are crucial. In catalysis, the compound can act as a ligand, coordinating with metal centers to enhance catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Thiophene-2-boronic acid pinacol ester
Uniqueness
3-Bromo-4,4’,5,5’-tetramethyl-2,2’-bithiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of both bromine and methyl groups allows for versatile chemical modifications and applications in various fields, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C12H13BrS2 |
|---|---|
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
3-bromo-2-(4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H13BrS2/c1-6-5-10(14-8(6)3)12-11(13)7(2)9(4)15-12/h5H,1-4H3 |
InChI-Schlüssel |
BSCNJSARBIXFCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1)C2=C(C(=C(S2)C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


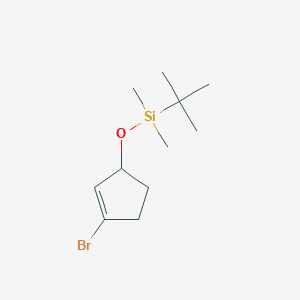
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
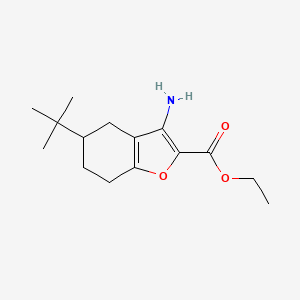
![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)

![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
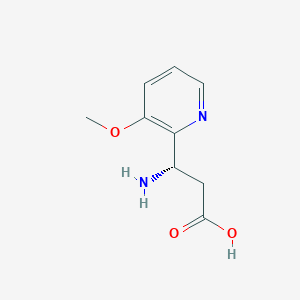
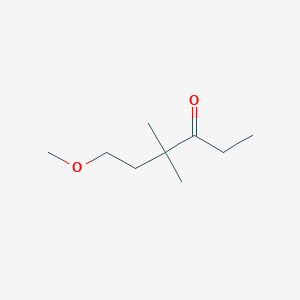
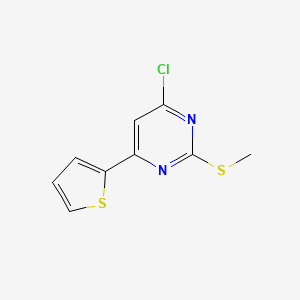

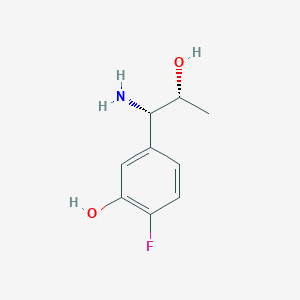
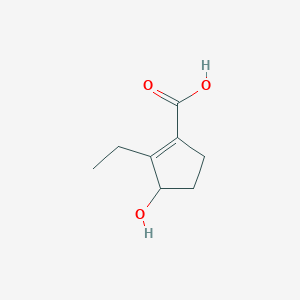
![8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
